1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine
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Overview
Description
1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine is a synthetic organic compound of great interest in the fields of chemistry, biology, medicine, and industry. Known for its distinct structural features combining multiple heterocycles, it exhibits unique chemical properties and biological activities that have spurred extensive research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine typically involves multi-step processes:
Formation of the Thiazole Ring: : This can be achieved through the condensation of appropriate α-haloketones and thioamides under controlled conditions.
Pyrrole Substitution:
Piperazine Coupling: : Finally, the piperazine derivative is coupled with the pyridyl group through nucleophilic substitution or via a coupling agent like N,N'-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial scale production of this compound typically involves optimization of the laboratory synthesis routes, emphasizing high yield and purity. Reaction parameters like temperature, solvent choice, and reaction time are meticulously controlled to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine can undergo various chemical reactions:
Oxidation: : This compound can be oxidized under mild to moderate conditions using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: : It is reducible using agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Nucleophilic substitutions can occur at the pyridinyl or piperazine rings when treated with strong nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., mCPBA), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions. Conditions often involve controlled temperatures, specific solvents like dichloromethane (DCM) for oxidation, and methanol or ethanol for reduction reactions.
Major Products
Depending on the reaction conditions, the major products could include:
Oxidized derivatives with additional oxygen-containing functional groups.
Reduced forms where carbonyl groups are transformed into alcohols or amines.
Substituted products with functional groups added at various positions on the heterocyclic rings.
Scientific Research Applications
1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine has diverse applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential as a ligand in protein-binding studies.
Medicine: : Investigated for its pharmacological properties, including possible roles in neuroprotection, anti-inflammatory activities, and as a part of drug design.
Industry: : Utilized in material science for creating specialized polymers and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Binding to specific proteins or enzymes, often involving hydrogen bonding and hydrophobic interactions with active sites.
Pathways Involved: : Interaction with biological pathways including neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
Compared to other similar heterocyclic compounds:
Structural Uniqueness: : The combination of pyrrole, thiazole, and piperazine rings in 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine is distinctive.
Functional Properties: : It exhibits a broader range of chemical reactivity and biological activity than compounds like 2-(1H-pyrrol-1-yl)thiazole or 4-(2-pyridinyl)piperazine alone.
Similar compounds might include:
2-(1H-pyrrol-1-yl)thiazole
4-(2-pyridinyl)piperazine
1-(1H-pyrrol-2-yl)piperazine
These similar compounds, while sharing some structural features, do not combine the unique chemical and biological properties seen in this compound.
Feel free to dive deeper into any specific section or let me know if there's anything else you're curious about!
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-14-16(25-18(20-14)23-8-4-5-9-23)17(24)22-12-10-21(11-13-22)15-6-2-3-7-19-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOKPZNASZMMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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